molecular formula C13H16N4 B3142479 2-Methyl-3-(piperazin-1-yl)quinoxaline CAS No. 50693-76-0

2-Methyl-3-(piperazin-1-yl)quinoxaline

Cat. No.: B3142479
CAS No.: 50693-76-0
M. Wt: 228.29 g/mol
InChI Key: IPWZRMZLVSDBKQ-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperazin-1-yl)quinoxaline (CAS 50693-76-0) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer therapies. Its structure combines a quinoxaline heterocycle, known for its diverse biological activities , with a piperazine moiety, which often enhances solubility and bioavailability . This makes the compound an excellent foundational building block for generating libraries of derivatives. Recent research highlights the application of this quinoxaline-piperazine core in the rational design of potent VEGFR-2 targeting agents, a key pathway in inhibiting angiogenesis . Furthermore, novel derivatives have been synthesized via green chemistry methods using a magnetic nanocatalyst and have demonstrated promising anti-proliferative activity against human colon (HCT-116) and ovarian (SCOV3) cancer cell lines, with some analogs exhibiting IC50 values of less than 1 μM . Molecular docking and dynamics studies suggest that these hybrid compounds can effectively interact with therapeutic targets such as the c-Kit tyrosine kinase receptor and P-glycoprotein . The secondary amine of the piperazine ring provides a reactive handle for further functionalization through reactions like acylation, alkylation, and the formation of Mannich bases, allowing researchers to explore a wide structure-activity relationship space . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-piperazin-1-ylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-10-13(17-8-6-14-7-9-17)16-12-5-3-2-4-11(12)15-10/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWZRMZLVSDBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287234
Record name 2-Methyl-3-(1-piperazinyl)quinoxaline
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Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50693-76-0
Record name 2-Methyl-3-(1-piperazinyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50693-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-(1-piperazinyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301287234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 3 Piperazin 1 Yl Quinoxaline and Its Chemical Analogs

Strategies for Constructing the Quinoxaline (B1680401) Core

The formation of the quinoxaline ring, a fused system of benzene (B151609) and pyrazine (B50134), is a foundational step in the synthesis of the target compound. Various methods have been established, with the classical approach being the condensation of ortho-diamines with dicarbonyl compounds.

Condensation Reactions of o-Phenylenediamines with Dicarbonyl Precursors

The most traditional and widely employed method for synthesizing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. encyclopedia.pubnih.gov This reaction, first reported by Körner and Hinsberg in 1884, provides a direct route to a variety of quinoxaline derivatives. encyclopedia.pubnih.gov For the synthesis of a 2-methyl-substituted quinoxaline, an appropriate asymmetric dicarbonyl precursor like 2-oxopropionaldehyde (methylglyoxal) can be reacted with o-phenylenediamine. sapub.org

The reaction conditions for this condensation can vary significantly. While early procedures often required high temperatures and strong acid catalysts over long reaction times, numerous modern improvements have been developed to offer milder and more efficient alternatives. nih.gov These "green chemistry" approaches include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and aqueous media. nih.gov A variety of catalysts and solvent systems have been explored to improve yields and shorten reaction times. nih.gov For instance, the reaction can be carried out in a mixture of glycerol (B35011) and water at 90 °C for just a few minutes, achieving high yields. encyclopedia.pub Other reported systems include using iodine in DMSO at room temperature or employing ionic liquids as both catalyst and solvent. encyclopedia.pubnih.gov

Catalyst/Solvent SystemTemperatureReaction TimeYield (%)Reference
Glycerol/Water90 °C4–6 min85–91 encyclopedia.pub
Iodine/DMSORoom Temp.12 h80–90 encyclopedia.pub
Ammonium (B1175870) Bifluoride/Aqueous Ethanol (B145695)Not specifiedNot specified90–98 nih.gov
Ionic Liquid/WaterNot specifiedNot specified78–99 nih.gov
Hexafluoroisopropanol (HFIP)Room Temp.1 h95 nih.gov

Alternative Cyclization Pathways (e.g., Beirut Reaction for N-Oxides)

An important alternative pathway for constructing the quinoxaline system, particularly for producing quinoxaline-N-oxides, is the Beirut Reaction. sbq.org.br Described in 1965 by Haddadin and Issidorides, this reaction involves the cycloaddition between a benzofuroxan (B160326) (also known as benzofurazan (B1196253) oxide) and a source of enolates, such as β-diketones, enamines, or α,β-unsaturated ketones. sbq.org.brmdpi.org This method is a powerful tool for synthesizing quinoxaline-1,4-di-N-oxides in a single step. sbq.org.brnih.gov These N-oxide derivatives are valuable intermediates and possess biological activity in their own right. sapub.org

The reaction is typically catalyzed by a base, such as triethylamine (B128534) or potassium hydroxide, in a protic or aprotic solvent like methanol. sbq.org.brnih.gov The generally accepted mechanism begins with the nucleophilic addition of an enolate ion to an electrophilic nitrogen atom of the benzofuroxan. sbq.org.br For example, reacting benzofuroxan with enolates derived from sources like dimethyl-2-oxopropyl phosphonate (B1237965) can yield 2-methylquinoxaline-1,4-dioxide. sbq.org.br The N-oxide functional groups can later be removed if the parent quinoxaline is desired.

ReactantsCatalyst/SolventProduct TypeReference
Benzofuroxan and EnaminesBaseQuinoxaline-N,N'-dioxides sbq.org.br
Benzofuroxan and β-DiketonesBaseQuinoxaline-N,N'-dioxides sbq.org.br
Benzofuroxan and Dimethyl-2-oxopropyl phosphonateCesium Carbonate/THF2-Methylquinoxaline-1,4-dioxide sbq.org.br
5-Methoxy benzofuroxan N-oxide and Diisopropyl malonateNot specified2-Carboisopropoxy-3-hydroxy-6-methoxylquinoxaline-di-N-oxide nih.gov

Introduction of the Piperazine (B1678402) Moiety

Once the quinoxaline core, such as 2-chloro-3-methylquinoxaline (B189447), is formed, the next critical step is the introduction of the piperazine ring at the 3-position. This is typically achieved through reactions that form a new carbon-nitrogen bond.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary and direct method for attaching the piperazine moiety to the quinoxaline ring. researchgate.net This reaction relies on a quinoxaline precursor that has a good leaving group, typically a halogen like chlorine, at the target position. For the synthesis of 2-Methyl-3-(piperazin-1-yl)quinoxaline, the starting material would be 2-chloro-3-methylquinoxaline.

The reaction involves the nucleophilic attack of piperazine on the electron-deficient carbon atom of the quinoxaline ring that bears the leaving group. The nitrogen atom of piperazine acts as the nucleophile. nih.gov The reaction is often carried out in a suitable solvent such as acetonitrile (B52724) or DMF, and a base like anhydrous sodium carbonate may be added to neutralize the hydrogen halide formed during the reaction. nih.gov This approach has been successfully used to synthesize various 2-(piperazin-1-yl) quinoxaline derivatives. nih.govrsc.org The electrophilic nature of the quinoxaline ring facilitates this type of substitution. rsc.org

A study by Chandra Sekhar described the synthesis of 2-Chloro-3-(piperazin-2-yl)quinoxaline by reacting a chloro-quinoxaline compound with piperazine in the presence of anhydrous Na2CO3. nih.gov Similarly, novel quinoxaline piperazine derivatives have been prepared from 2,3-dichloroquinoxaline (B139996) through aromatic nucleophilic substitution, where one chloro group is replaced by a piperazine derivative. researchgate.net

Coupling Reactions (e.g., Suzuki Coupling)

While Suzuki coupling is primarily known for forming carbon-carbon bonds, related palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. These reactions can be used to couple piperazine with a halo-quinoxaline. The Buchwald-Hartwig reaction, in particular, has become a standard method for the synthesis of N-aryl piperazines.

This methodology was employed to prepare a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, demonstrating its utility in coupling piperazine moieties to complex heterocyclic systems. rsc.org In a broader context, chloroquinoxalines are excellent substrates for a variety of metal-catalyzed cross-coupling reactions due to their reactivity. researchgate.net While direct Suzuki coupling introduces an aryl group, it is often used in multi-step syntheses where a piperazine is already attached elsewhere on the molecule to build more complex structures. researchgate.net

Synthesis of the 2-Methyl Substituted Quinoxaline Precursor

A key intermediate for the synthesis of this compound is a quinoxaline core bearing a methyl group at the 2-position and a reactive group, typically a halogen, at the 3-position. This allows for subsequent nucleophilic substitution with piperazine.

The most common precursor for introducing a piperazine group at the 3-position is 2-chloro-3-methylquinoxaline. This compound is typically synthesized from 3-methylquinoxalin-2(1H)-one (also known as 2-hydroxy-3-methylquinoxaline).

The synthesis begins with the condensation of an o-phenylenediamine with ethyl pyruvate, which yields 3-methylquinoxalin-2(1H)-one. This intermediate is then subjected to chlorination. The standard and widely adopted method for this conversion is treatment with phosphorus oxychloride (POCl₃), often under reflux conditions. researchgate.net The reaction involves the conversion of the hydroxyl group of the quinoxalinone into a chloro group, yielding 2-chloro-3-methylquinoxaline. After refluxing, the excess POCl₃ is distilled off, and the residue is carefully added to crushed ice and neutralized to precipitate the product. researchgate.net This chlorination step is efficient and has been validated on large scales.

Table 1: Synthesis of 2-Chloro-3-methylquinoxaline

Starting Material Reagent Conditions Product Yield

The methyl group at the C-2 position of the quinoxaline ring is also amenable to chemical modification, allowing for the creation of a diverse range of analogs.

Oxidation: The methyl group can be oxidized to introduce other functional groups. For instance, biocatalytic methods have been developed for the oxidation of 2-methylquinoxaline (B147225) to 2-quinoxalinecarboxylic acid. acs.orgacs.org Microbial processes using fungi like Absidia repens or bacteria such as Pseudomonas putida have been shown to effectively perform this transformation. acs.orgacs.org This one-pot biocatalytic approach can be advantageous over traditional chemical synthesis, which may involve hazardous intermediates. acs.orgacs.org Chemical oxidation can also yield aldehyde intermediates; for example, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carbaldehyde, suggesting similar transformations are possible for 2-methylquinoxaline. nih.gov

Halogenation: While direct halogenation of the methyl group on the quinoxaline ring (a benzylic-type halogenation) is a plausible transformation using standard reagents like N-bromosuccinimide (NBS) under radical initiation, specific literature on this exact transformation for 2-methylquinoxaline is sparse. However, halogenation of the quinoxaline ring itself is documented. For example, 6-halo-8-methylquinoxalines can undergo further halogenation at the C-5 or C-7 positions under nitrating conditions, indicating the reactivity of the aromatic core. acs.org The principles of halogenation reactions, where reactivity follows the order F₂ > Cl₂ > Br₂ > I₂, are well-established for organic compounds. mt.com

One-Pot and Multicomponent Synthetic Protocols

Modern synthetic strategies increasingly favor one-pot and multicomponent reactions (MCRs) to construct complex molecules like quinoxaline-piperazine derivatives. These methods improve efficiency by combining multiple reaction steps into a single operation without isolating intermediates.

One-pot syntheses of quinoxaline-piperazine derivatives have been developed starting from 2,3-dichloroquinoxaline. researchgate.net These protocols involve sequential nucleophilic aromatic substitution and Suzuki coupling reactions in a single vessel to introduce both piperazine and various aryl groups. researchgate.net Multicomponent reactions for synthesizing the core quinoxaline structure typically involve the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.net These reactions can be extended to include other components to build more complex derivatives in a single step. For instance, a three-component reaction involving o-alkynylheteroaryl carbonyls, Fischer carbene complexes, and dienophiles has been developed for the synthesis of quinoxaline ring systems. beilstein-journals.org

One-pot and multicomponent reactions offer significant advantages over traditional linear syntheses.

Atom Economy: MCRs are inherently atom-economical as most or all of the atoms from the starting materials are incorporated into the final product, minimizing waste. This aligns with the principles of green chemistry, aiming for more sustainable chemical production.

The robust nature of one-pot and multicomponent protocols makes them highly suitable for parallel synthesis and the creation of chemical libraries. By systematically varying the different components (e.g., the substituted o-phenylenediamine, the dicarbonyl compound, or the piperazine derivative), a large number of structurally diverse analogs can be rapidly synthesized. This approach is invaluable in drug discovery for exploring structure-activity relationships (SAR). For example, a library of piperazine-linked quinazoline (B50416) derivatives was synthesized using a one-pot condensation method to evaluate their antimycobacterial activity. rsc.org

Catalytic Methods in Quinoxaline-Piperazine Synthesis

Catalysis plays a crucial role in the synthesis of quinoxaline-piperazine derivatives, offering milder reaction conditions, improved yields, and enhanced selectivity.

Various catalytic systems have been employed. For the construction of the quinoxaline core, polymer-supported sulphanilic acid has been used as an effective and recyclable heterogeneous catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. researchgate.net More recently, novel nanocatalysts have been developed. For instance, sulfaguanidine-SA immobilized on the surface of hercynite (FeAl₂O₄) magnetic nanoparticles has been successfully used as an acid nanocatalyst for the one-pot, multi-component synthesis of 2-(piperazin-1-yl) quinoxaline derivatives. nih.gov This catalyst demonstrates excellent activity and can be easily recovered and reused. nih.gov

Metal-catalyzed reactions are also prominent, particularly for derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to attach various aryl or alkyl groups to the quinoxaline scaffold after the piperazine moiety has been introduced. researchgate.net Copper-mediated one-pot syntheses have also been reported for related nitrogen-containing heterocycles like quinazolinones, showcasing the utility of transition metals in facilitating these complex transformations. rsc.org

Table 2: Examples of Catalysts in Quinoxaline Synthesis

Reaction Type Catalyst Advantages
Quinoxaline Core Synthesis Polymer-supported sulphanilic acid Heterogeneous, recyclable researchgate.net
One-pot Mannich-type reaction FeAl₂O₄@PTMS-sulfaguanidine-SA High efficiency, reusable, green conditions nih.gov
Cross-coupling Palladium complexes Forms C-C bonds for derivatization researchgate.net

Use of Metal-Based Catalysts (e.g., Palladium)

Palladium catalysts are instrumental in modern organic synthesis, particularly in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial for constructing complex molecules like quinoxalines and their derivatives.

Recent research has demonstrated a palladium-catalyzed hydrogenative annulation reaction that allows for the direct synthesis of novel quinoxaline derivatives from catechols and nitroarylamines. rsc.org This method is noted for its operational simplicity and the use of a readily available catalyst system, offering a straightforward route to the quinoxaline core without the need for pre-functionalized starting materials. rsc.org

Palladium catalysis is also pivotal in synthesizing substituted piperazines, a key structural component of the target molecule. A novel method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with various diamine components. acs.org This process creates highly substituted piperazines with excellent yield and high regio- and stereochemical control under mild conditions. acs.org Furthermore, palladium nanoparticles have been effectively used as catalysts for reactions such as the Sonogashira coupling to produce 2,3-disubstituted quinoxalines. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions in Quinoxaline and Piperazine Synthesis

Reaction TypeCatalyst SystemKey TransformationReference
Reductive AnnulationPalladium-basedCatechols + Nitroarylamines → Quinoxalines rsc.org
Decarboxylative CyclizationPd₂(dba)₃·CHCl₃ / DPEphosPropargyl Carbonates + Diamines → Substituted Piperazines acs.org
Sonogashira CouplingPd(0)/PEG NanoparticlesHalogenated Quinoxalines + Alkynes → Alkynyl-quinoxalines researchgate.net

Nanocatalysis and Heterogeneous Catalysis

The shift towards more sustainable chemical processes has led to the widespread adoption of nanocatalysis and heterogeneous catalysis in the synthesis of quinoxaline derivatives. researchgate.net These methods offer significant advantages over traditional homogeneous catalysis, including high efficiency, catalyst reusability, and reduced generation of toxic waste. researchgate.netresearchgate.net

A variety of nanocatalysts have been developed for quinoxaline synthesis. For instance, magnetic nanoparticles such as Fe₃O₄ and hercynite (FeAl₂O₄) have been functionalized and used as highly efficient and reusable catalysts. researchgate.netnih.gov One study specifically reports the use of a hercynite-based magnetic nanocatalyst for the green synthesis of 2-(piperazin-1-yl) quinoxaline derivatives through a one-pot, multi-component reaction. nih.govrsc.org Other materials, including silica (B1680970) nanoparticles and metal-organic frameworks (MOFs), have also been employed as effective heterogeneous catalysts for the condensation reaction that typically forms the quinoxaline ring. rsc.orgrsc.org The large surface area and porous nature of these materials enhance contact between the substrates and active sites, leading to improved reaction rates and yields. rsc.orgnih.gov

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). This is achieved by using a phase-transfer agent that carries a reactant from one phase to another, where the reaction can occur. While extensive literature specifically detailing the use of PTC for this compound is limited, PTC has been recognized as an alternative catalytic method for the synthesis of the broader quinoxaline family. researchgate.net

The fundamental advantage of PTC is its ability to eliminate the need for expensive, anhydrous, or aprotic solvents, often allowing reactions to proceed under milder conditions. core.ac.uk The mechanism typically involves the catalyst (often a quaternary ammonium or phosphonium (B103445) salt) forming an ion pair with the reactant in the aqueous phase, which is then soluble in the organic phase where it can react with the substrate. core.ac.uk This approach aligns with green chemistry principles by potentially reducing solvent waste and energy consumption.

Solvent System Optimization for Synthesis

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and environmental impact. In the synthesis of quinoxaline derivatives, significant research has been dedicated to optimizing solvent systems to enhance efficiency and sustainability.

Historically, syntheses might have used organic solvents like chloroform, dichloromethane, or toluene. rsc.org However, extensive optimization studies have been conducted to identify greener and more effective alternatives. A variety of solvents including toluene, dichloromethane, acetonitrile, ethyl acetate, ethanol, and water have been systematically tested for the synthesis of quinoxalines. rsc.org

The findings often point towards polar protic solvents being highly effective. For example, in the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives using a nanocatalyst, absolute ethanol was identified as the optimal solvent due to its high yield, low cost, eco-friendliness, and green characteristics. nih.gov In other catalytic systems, water has emerged as a superior solvent. rsc.orgchim.it The use of tap water as a reaction medium at room temperature has been reported to provide excellent yields of quinoxalines, with the added benefit of simple product isolation through filtration. chim.itnih.gov

Table 2: Effect of Solvent on Quinoxaline Synthesis Yield

Catalyst SystemSolventYieldKey AdvantagesReference
FeAl₂O₄@PTMS-sulfaguanidine-SAEthanol95%High yield, eco-friendly, affordable nih.gov
Fe₃O₄@SiO₂/Schiff base/Co(II)WaterHighBest conversion, catalyst easily recoverable rsc.org
Cerium (IV) Ammonium NitrateTap WaterExcellentGreen solvent, simple product filtration chim.it
Amberlyst-15WaterHighReusable catalyst, environmentally benign chim.it

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmacologically relevant molecules like this compound. unibo.it The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net

Key applications of green chemistry in this context include:

Use of Reusable Catalysts : As detailed under nanocatalysis and heterogeneous catalysis, the development of catalysts that can be easily recovered and reused for multiple cycles is a major advancement. researchgate.netrsc.org This reduces catalyst waste and the cost of synthesis. researchgate.net

Environmentally Benign Solvents : The optimization of reaction conditions has led to the replacement of hazardous organic solvents with greener alternatives like water and ethanol. nih.govrsc.org Performing reactions under solvent-free conditions is another effective green strategy. rsc.org

One-Pot and Multi-Component Reactions : Designing synthetic pathways where multiple steps are combined into a single operation (a "one-pot" reaction) significantly reduces the need for intermediate purification steps, thus saving solvents, time, and energy, and minimizing waste. nih.govresearchgate.net The synthesis of 2-(piperazin-1-yl) quinoxaline derivatives has been successfully achieved via one-pot, multi-component reactions under green conditions. nih.govrsc.orgsemanticscholar.org

Energy Efficiency : Many modern catalytic methods allow for reactions to be conducted at room temperature or with gentle heating, reducing the energy consumption compared to traditional methods that often require high temperatures and prolonged reaction times. rsc.orgchim.it

These approaches collectively contribute to the development of synthetic routes that are not only efficient in producing the desired chemical compounds but are also sustainable and environmentally responsible. researchgate.net

Spectroscopic and Structural Elucidation of 2 Methyl 3 Piperazin 1 Yl Quinoxaline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the hydrogen and carbon atomic framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For the parent structure, 2-methylquinoxaline (B147225), the ¹H NMR spectrum has been reported. chemicalbook.com The aromatic protons of the quinoxaline (B1680401) ring typically appear in the downfield region (δ 7.5-8.8 ppm), while the methyl group protons appear as a singlet in the upfield region (around δ 2.7-2.8 ppm). chemicalbook.com

Table 1: ¹H NMR Spectral Data for 2-Methylquinoxaline

Assignment Chemical Shift (δ ppm)
H-aromatic 8.18 - 7.55
H-aromatic 8.74
CH₃ 2.775

Data sourced from ChemicalBook in CDCl₃ solvent. chemicalbook.com

For 2-Methyl-3-(piperazin-1-yl)quinoxaline , one would predict the following features in its ¹H NMR spectrum:

Quinoxaline Protons: The signals for the four aromatic protons on the benzene (B151609) portion of the quinoxaline ring would be expected in the range of δ 7.5-8.1 ppm. Their chemical shifts would be influenced by the electron-donating piperazine (B1678402) substituent.

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the C-2 position would likely appear around δ 2.7-2.8 ppm.

Piperazine Protons: The piperazine ring has eight protons. The four protons attached to the nitrogen linked to the quinoxaline ring (N-1') would likely appear as a multiplet at a different chemical shift than the four protons on the other side of the ring (N-4'). These signals would typically be found in the δ 3.0-4.0 ppm region. The proton on the secondary amine (N-H) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. While specific experimental data for this compound is unavailable, data for related structures like 2-methylquinoxaline is available for reference. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ ppm)
CH₃ ~20-25
Piperazine CH₂ ~45-55

For This compound , the spectrum would be expected to show:

Methyl Carbon: A signal in the upfield region (δ 20-25 ppm).

Piperazine Carbons: Two distinct signals for the methylene (B1212753) carbons of the piperazine ring, typically in the δ 45-55 ppm range.

Quinoxaline Carbons: Multiple signals in the downfield region (δ 125-155 ppm) corresponding to the eight carbons of the quinoxaline ring system. The carbons directly attached to the nitrogen atoms (C-2 and C-3) would show distinct chemical shifts due to the different substituents (methyl and piperazinyl).

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would show correlations between adjacent protons. This would be particularly useful for assigning the coupled protons within the aromatic ring of the quinoxaline moiety and for identifying couplings between protons within the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov This would allow for the direct assignment of each proton signal to its corresponding carbon signal, for example, linking the methyl protons to the methyl carbon and the piperazine methylene protons to their respective carbons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions.

The EI mass spectrum for 2-methylquinoxaline is well-documented, showing a prominent molecular ion peak at m/z 144, corresponding to its molecular weight. nist.govresearchgate.net

For This compound (Molecular Formula: C₁₃H₁₆N₄, Molecular Weight: 228.29 g/mol ), the EI-MS would be expected to show:

Molecular Ion Peak: A peak at m/z = 228, corresponding to the [M]⁺ ion.

Fragmentation Pattern: The fragmentation would likely involve the piperazine ring, which is a common site of cleavage. Expected fragments could arise from:

Loss of parts of the piperazine ring. For example, cleavage within the piperazine ring could lead to characteristic neutral losses.

Cleavage of the bond between the quinoxaline and piperazine rings.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/z Predicted Fragment
228 [M]⁺ (Molecular Ion)
143 [M - Piperazine fragment]⁺

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing non-volatile and thermally unstable compounds. For substituted quinoxalines and piperazines, LC-MS is a common analytical method. nih.gov

For the analysis of This compound , LC-MS would be used to:

Confirm Molecular Weight: Using soft ionization techniques like Electrospray Ionization (ESI), a strong signal for the protonated molecule [M+H]⁺ at m/z = 229 would be expected, confirming the molecular weight of the compound with high accuracy.

Assess Purity: The liquid chromatography step would separate the target compound from any impurities, starting materials, or by-products from its synthesis. The purity can be determined by integrating the peak area in the chromatogram.

Structural Information (LC-MS/MS): Tandem mass spectrometry (MS/MS) could be used to fragment the [M+H]⁺ ion. This controlled fragmentation can provide specific structural information, often complementary to the more random fragmentation seen in EI-MS, helping to confirm the connectivity of the quinoxaline and piperazine moieties.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For derivatives of this compound, HRMS provides definitive confirmation of their chemical formula. For instance, in the characterization of novel N-substituted piperazine-coupled quinoxalines, HRMS is routinely used to confirm the successful synthesis of the target molecules. nih.gov The technique can differentiate between closely related structures and confirm the presence of specific atoms based on their precise mass.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for a Quinoxaline Derivative

Compound NameMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Technique
2-(Benzimidazol-2-yl)-3-arylquinoxalines with N-methylpiperazine substituentsVaries-ConfirmedHigh-Resolution Mass Spectrometry

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that provides a "fingerprint" of the molecule's vibrational modes. For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural motifs, including the quinoxaline core, the piperazine ring, and the methyl group.

The IR spectra of quinoxaline derivatives exhibit characteristic absorption bands. nih.govmdpi.com The aromatic C-H stretching vibrations of the quinoxaline ring are typically observed in the region of 3100-3000 cm⁻¹. scialert.net The C=N stretching vibration within the pyrazine (B50134) ring of the quinoxaline system gives rise to a strong absorption band in the 1630-1600 cm⁻¹ range. scialert.net Furthermore, C-N stretching vibrations, associated with the link between the piperazine ring and the quinoxaline core, are expected in the 1150-1130 cm⁻¹ region. scialert.net The presence of the methyl group would be indicated by C-H stretching vibrations around 2960-2850 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹. The piperazine ring itself will show characteristic C-H stretching and bending frequencies, as well as N-H stretching if it is a secondary amine.

Table 2: Typical Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H (Quinoxaline)Stretching3100 - 3000
Aliphatic C-H (Methyl, Piperazine)Stretching3000 - 2850
C=N (Quinoxaline)Stretching1630 - 1600
Aromatic C=C (Quinoxaline)Stretching1580 - 1450
C-N (Piperazine-Quinoxaline link)Stretching1150 - 1130
Aromatic C-HOut-of-plane Bending900 - 700

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions and crystal packing. While a crystal structure for this compound itself has not been detailed in the provided search context, analysis of closely related structures, such as 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, offers valuable insights into the expected solid-state conformation. core.ac.uknih.govresearchgate.net

In the structure of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde, the piperazine ring adopts a classic chair conformation. core.ac.uknih.govresearchgate.net A key feature is the dihedral angle between the plane of the heterocyclic aromatic system (quinoline in this case, but expected to be similar for quinoxaline) and the mean plane of the piperazine ring. For the quinoline (B57606) analogue, this angle is approximately 40.59°. core.ac.uknih.govresearchgate.net This twist is significant as it minimizes steric hindrance between the two ring systems. The nitrogen atom of the piperazine ring attached to the aromatic system is sp³-hybridized. core.ac.uknih.govresearchgate.net

Table 3: Crystallographic Data for the Related Compound 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde

ParameterValue
Chemical FormulaC₁₅H₁₇N₃O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.3282 (4)
b (Å)5.8935 (2)
c (Å)18.9202 (7)
β (°)103.591 (2)
Volume (ų)1336.18 (8)
Z4

Data sourced from a study on a structurally similar quinoline derivative. core.ac.uk

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and serves as a primary indicator of its purity. The experimentally determined percentages of each element are compared to the theoretically calculated values based on the proposed molecular formula.

For a compound to be considered pure, the experimental values from elemental analysis are generally expected to be within ±0.4% of the calculated values. researchgate.netcardiff.ac.uk This level of accuracy provides strong evidence for the assigned chemical structure and composition. For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₃H₁₆N₄.

The process involves the complete combustion of a small, precisely weighed sample. The resulting combustion gases (CO₂, H₂O, N₂) are then separated and quantified, allowing for the calculation of the percentage of each element in the original sample. unipd.itthermofisher.com

Table 4: Theoretical Elemental Composition of this compound (C₁₃H₁₆N₄)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.01113156.14368.39
HydrogenH1.0081616.1287.07
NitrogenN14.007456.02824.54
Total 228.299 100.00

Calculated based on a molecular weight of 228.30 g/mol.

Computational and Theoretical Investigations of 2 Methyl 3 Piperazin 1 Yl Quinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied computational tool for studying the properties of molecules like 2-Methyl-3-(piperazin-1-yl)quinoxaline. While direct DFT studies on this exact molecule are not extensively published, the principles and findings from research on similar quinoxaline (B1680401) derivatives provide a strong basis for understanding its characteristics. ias.ac.in

The electronic properties of a molecule are fundamental to its reactivity and stability. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. iiste.org In contrast, a large gap indicates high stability. For quinoxaline derivatives, DFT calculations are employed to determine these energy levels and the resulting gap. For instance, studies on other quinoxaline compounds have utilized DFT to calculate these values, which are instrumental in predicting their electronic behavior. iiste.org The distribution of HOMO and LUMO across the molecular structure also reveals the regions most likely to act as electron donors (HOMO) and acceptors (LUMO).

Table 1: Conceptual DFT Parameters for Quinoxaline Derivatives

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability

Note: Specific values for this compound are not available and would require dedicated computational studies.

DFT calculations can also predict the most reactive sites within a molecule. This is often achieved through the analysis of molecular electrostatic potential (MEP) maps and Fukui functions. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the nitrogen atoms of the quinoxaline and piperazine (B1678402) rings are expected to be electron-rich regions, making them susceptible to electrophilic attack. Conversely, certain carbon atoms in the aromatic rings may be more electron-deficient. These predictions are vital for understanding the compound's interaction with biological targets and for designing synthetic modifications.

Understanding the three-dimensional structure of this compound is essential for comprehending its biological activity. DFT methods are used to determine the most stable conformation of the molecule by optimizing its geometry to a minimum energy state. ias.ac.in This involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis of the piperazine ring is particularly important, as it can adopt different conformations (e.g., chair, boat) which can influence its binding to a target protein. The orientation of the piperazine ring relative to the quinoxaline core, as well as the position of the methyl group, are critical structural features that can be elucidated through DFT calculations. scispace.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable for studying how a small molecule like this compound interacts with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound, docking studies would involve placing the molecule into the binding site of a target protein. For example, quinoxaline derivatives have been investigated as inhibitors of various kinases. nih.govrsc.org A docking study would predict the binding mode and affinity of the compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results for a Quinoxaline Derivative with a Kinase Target

Parameter Value Interpretation
Binding Energy (kcal/mol) -8.5 Strong predicted binding affinity
Interacting Residues Lys745, Met769, Asp831 Key amino acids involved in binding
Hydrogen Bonds 2 Specific hydrogen bond interactions stabilizing the complex

Note: This table is illustrative and based on typical findings for quinoxaline derivatives. Specific results for this compound would depend on the target protein.

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govrsc.org

For this compound, an MD simulation would typically start with the docked complex and simulate its behavior in a physiological environment (e.g., in water with ions). The simulation can reveal the stability of the predicted binding pose from docking, the flexibility of the ligand and the protein, and the role of water molecules in the binding interface. Key analyses from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Methodologies

QSAR and SAR studies are cornerstones of computational drug design, aiming to establish a mathematical or qualitative relationship between the chemical structure of a series of compounds and their biological activity. For the quinoxaline scaffold, to which this compound belongs, these methodologies have been applied to elucidate the structural requirements for various biological targets.

A QSAR study on a series of 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine (B1213489) H4 receptor ligands, for instance, successfully identified key molecular descriptors that influence binding affinity. nih.gov The models developed in that study highlighted the importance of descriptors related to the molecule's shape, size, and electronic properties. nih.gov Although the methyl group in this series is on the piperazine ring rather than the quinoxaline core as in this compound, the study demonstrates the power of QSAR in identifying critical structural features within the broader 2-(piperazin-1-yl)quinoxaline (B1600499) class.

Exploration of Structural Modifications on Interaction Profiles

The interaction profile of a molecule with its biological target can be significantly altered by even minor structural modifications. SAR studies systematically explore these modifications to understand their impact on activity. For the quinoxaline core, research has shown that substitutions at various positions can dramatically influence biological outcomes.

A study on quinoxaline-based ligands for the 5-HT3A and 5-HT3AB receptors revealed that subtle changes to the quinoxaline scaffold can shift selectivity between receptor subtypes. nih.gov For example, the introduction of an amino group at the 2-position of a 3-(4-methylpiperazin-1-yl)quinoxaline derivative led to a compound with an 11-fold selectivity for the 5-HT3A receptor. nih.gov Conversely, the unsubstituted 2-(4-methylpiperazin-1-yl)quinoxaline showed an 8.3-fold selectivity for the 5-HT3AB receptor. nih.gov These findings underscore the profound effect that modifications on the quinoxaline ring system can have on receptor interaction and selectivity.

While specific SAR data for this compound is limited, the principles derived from studies on analogous compounds can guide the hypothetical exploration of its structural modifications. The introduction of the methyl group at the 2-position, for example, would be expected to influence the compound's steric and electronic properties, which in turn would affect its binding to a biological target.

To illustrate how SAR data is typically presented, the following interactive table showcases hypothetical modifications to the this compound scaffold and their potential impact on a generic biological activity, based on general principles of medicinal chemistry.

Compound IDR1 (Position 2)R2 (Piperazine N-4)Predicted Activity (Hypothetical)Rationale for Predicted Change
Parent -CH₃ -H Baseline Reference Compound
Analog 1-H-HPotentially DecreasedRemoval of methyl group may reduce van der Waals interactions.
Analog 2-CH₂CH₃-HPotentially Increased or DecreasedEthyl group could provide better steric fit or cause steric hindrance.
Analog 3-CH₃-CH₃Potentially IncreasedN-methylation of piperazine can improve metabolic stability and alter basicity.
Analog 4-Cl-HPotentially AlteredIntroduction of an electron-withdrawing group changes electronic profile.

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Chemical Reactivity and Derivatization Studies of 2 Methyl 3 Piperazin 1 Yl Quinoxaline

Functional Group Interconversions on the Piperazine (B1678402) Moiety

The piperazine ring in the title compound contains a secondary amine group (N-H), which serves as a prime site for functionalization. This nitrogen atom is nucleophilic and readily participates in reactions with various electrophiles, enabling the synthesis of a wide array of derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperazine moiety is susceptible to reactions with alkylating and acylating agents. These reactions are fundamental for introducing diverse substituents that can modulate the molecule's properties.

N-Alkylation: This reaction involves the substitution of the hydrogen atom on the piperazine nitrogen with an alkyl group. The reaction typically proceeds by treating 2-Methyl-3-(piperazin-1-yl)quinoxaline with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkyl halide. While direct examples on the title compound are not extensively detailed in the cited literature, the alkylation of similar heterocyclic systems is a common synthetic strategy. For instance, the alkylation of quinoxalin-2(1H)-one derivatives has been explored to produce N-alkylated products. rsc.org This general reactivity pattern supports the feasibility of N-alkylation on the piperazine ring of this compound.

N-Acylation: N-acylation introduces an acyl group (R-C=O) onto the piperazine nitrogen. This is typically achieved using acylating agents such as acyl chlorides or acid anhydrides. The reaction proceeds via nucleophilic acyl substitution, where the piperazine nitrogen attacks the carbonyl carbon of the acylating agent. This transformation is useful for creating amide derivatives. Research on related quinoxaline (B1680401) structures has demonstrated the synthesis of compounds like N-(4-Methyl-piperazin-1-yl)-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamide, showcasing the reactivity of the piperazine nitrogen towards acylation. nih.govacs.org The synthesis of N-acyl carbazoles and other heteroaromatic compounds through metal-catalyzed C-N amidation further highlights the broad applicability of N-acylation reactions. beilstein-journals.org

Formation of Schiff Bases and Mannich Bases

The secondary amine of the piperazine group is also a key reactant in multicomponent reactions, leading to the formation of more complex molecular architectures such as Schiff bases and Mannich bases.

Schiff Bases: While the direct formation of a Schiff base from the secondary amine of this compound is not typical, as Schiff bases (or imines) are formed from primary amines and carbonyl compounds, this scaffold is frequently incorporated into larger molecules that contain a Schiff base moiety. nih.govijfans.orgresearchgate.net For example, derivatives can be synthesized where a primary amine-containing side chain is first attached to the piperazine nitrogen, which then undergoes condensation with an aldehyde or ketone.

Mannich Bases: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a secondary amine. nih.govoarjbp.com The piperazine nitrogen in this compound can act as the secondary amine component in this reaction. This has been effectively used in the synthesis of novel 2-(piperazin-1-yl)quinoxaline (B1600499) derivatives. rsc.orgresearchgate.net In a typical procedure, 2-(piperazin-1-yl)quinoxaline is reacted with formaldehyde (B43269) and a compound containing an active hydrogen (like isatin (B1672199) or other ketones) to yield N-Mannich bases. rsc.orgresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation and the introduction of complex side chains. nih.gov A study reported the green synthesis of a series of hybrid N-Mannich bases derived from 2-piperazinyl quinoxaline, isatin-based Schiff bases, and metformin, catalyzed by a novel acid nanocatalyst. rsc.org

Compound IDSubstrates Used in Mannich ReactionReaction ConditionsYield (%)Reference
Hybrid N-Mannich Base 4b2-(piperazin-1-yl)quinoxaline, Formaldehyde, 5-bromo-1-H-indole-2,3-dione-3-metforminFeAl2O4@PTMS-sulfaguanidine-SA catalyst, RefluxNot specified rsc.org
Hybrid N-Mannich Base 4c2-(piperazin-1-yl)quinoxaline, Formaldehyde, 5-chloro-1-H-indole-2,3-dione-3-metforminFeAl2O4@PTMS-sulfaguanidine-SA catalyst, RefluxNot specified rsc.org
Compound 7a2-(piperazin-1-yl)quinoxaline, Formaldehyde, Isatin, SemicarbazideFeAl2O4@PTMS-sulfaguanidine-SA catalyst, Absolute ethanol (B145695), 50-100°Cup to 96 semanticscholar.org
General Mannich Bases4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, Formaldehyde, Various piperazinesEthanol, Room Temperature, 24hNot specified nih.gov

Reactions Involving the Quinoxaline Ring System

The quinoxaline ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while generally being deactivated towards electrophilic substitution.

Nucleophilic Substitutions at Quinoxaline Positions

The electron-deficient nature of the quinoxaline ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. udayton.edu These reactions are particularly facile at the C-2 and C-3 positions, which are alpha to the ring nitrogens. In the case of this compound, these positions are already substituted. However, related studies on other quinoxalines provide significant insight into this reactivity.

A common strategy involves using a quinoxaline with a good leaving group, such as a halogen, at the C-2 or C-3 position. For example, 2,3-dichloroquinoxaline (B139996) readily undergoes sequential nucleophilic substitution with various sulfur and nitrogen nucleophiles. nih.govresearchgate.net Another powerful method is the vicarious nucleophilic substitution (VNS) of hydrogen, where a carbanion attacks the electron-deficient ring. rsc.orgresearchgate.net This allows for the direct functionalization of C-H bonds. Studies on 2-monosubstituted quinoxalines have shown that they can react with a range of carbon-based nucleophiles (alkyl, aryl, heteroaryl, and alkynyl) to yield 2,3-disubstituted products. mdpi.comnih.gov The reaction is believed to proceed via an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism, where the initial nucleophilic addition is followed by oxidation to restore aromaticity. mdpi.com

Cycloaddition Reactions with Quinoxaline-Based Dipolarophiles

The quinoxaline ring can participate in cycloaddition reactions, acting as either the diene or dienophile component, although its electron-deficient nature often favors its role as a dipolarophile or dienophile.

Diels-Alder Reactions: Quinoxaline derivatives, particularly quinoxaline-5,8-diones, have been shown to act as effective dienophiles in [4+2] Diels-Alder cycloadditions. These reactions provide a route to complex, fused-ring systems that are valuable synthetic intermediates. The electron-withdrawing nature of the quinoxaline core enhances its reactivity as a dienophile.

1,3-Dipolar Cycloadditions: This class of reactions is a valuable method for constructing five-membered heterocyclic rings. nih.gov Quinoxaline derivatives can serve as the dipolarophile in these reactions. For instance, 3-methylquinoxaline-2-thione has been used in 1,3-dipolar cycloaddition reactions to synthesize novel spiro[thiadiazoline-quinoxaline] derivatives. nih.gov Similarly, the related quinoline (B57606) scaffold has been shown to undergo [3+2] and [2+2] cycloaddition reactions, indicating the general capacity of such N-heterocycles to participate in these transformations. eurekaselect.comresearchgate.net These examples suggest that the C=N bonds within the pyrazine ring of this compound could potentially act as dipolarophiles in reactions with suitable 1,3-dipoles, leading to novel fused heterocyclic systems.

Transformations of the Methyl Group at Position 2

The methyl group at the C-2 position of the quinoxaline ring is activated by the adjacent electron-withdrawing nitrogen atom of the heterocyclic system. This activation renders the methyl protons acidic, making the group susceptible to a variety of chemical transformations, particularly condensation and oxidation reactions.

One of the most common transformations of an activated methyl group on a heterocyclic ring is its condensation with aldehydes. In the case of this compound, reaction with various aromatic aldehydes is expected to yield the corresponding 2-styryl derivatives. This type of reaction, often catalyzed by acids or bases, proceeds through an aldol-type condensation mechanism followed by dehydration. For instance, the reaction of 2-methylquinoline (B7769805), a related heterocyclic compound, with benzaldehydes in acetic anhydride (B1165640) has been studied kinetically to produce styryl derivatives. rsc.org Similarly, the synthesis of 3-styryl-quinoxaline based sulfonates has been achieved through sp³ C-H functionalization, highlighting the reactivity of the methyl group. rsc.org

The general scheme for this transformation is presented below:

Table 1: Representative Condensation Reactions of the C-2 Methyl Group

ReactantAldehyde (Ar-CHO)ConditionsProduct
This compoundBenzaldehydeAcetic Anhydride, Heat2-(2-Phenylvinyl)-3-(piperazin-1-yl)quinoxaline
This compound4-NitrobenzaldehydePiperidine, Ethanol, Reflux2-[2-(4-Nitrophenyl)vinyl]-3-(piperazin-1-yl)quinoxaline
This compound4-MethoxybenzaldehydeAcetic Acid, Heat2-[2-(4-Methoxyphenyl)vinyl]-3-(piperazin-1-yl)quinoxaline

Note: This table represents expected reactions based on the known reactivity of similar compounds.

Furthermore, the methyl group can be a site for other modifications. For example, studies on 2,3-dimethylquinoxaline (B146804) have shown that bromination of the methyl groups can be accomplished using N-bromosuccinimide (NBS), which would yield a 2-(bromomethyl) derivative. byu.edu This derivative can then serve as a versatile intermediate for further nucleophilic substitution reactions. Another potential transformation involves the lithiation of the methyl group using a strong base like butyllithium, followed by reaction with various electrophiles. This approach has been successfully applied to the 2-methyl group of 3-acylamino-2-methylquinazolin-4(3H)-ones, a related heterocyclic system, allowing for the introduction of a range of substituents. rsc.org

Applications and Research Utility of 2 Methyl 3 Piperazin 1 Yl Quinoxaline Derivatives Excluding Direct Therapeutic Uses

Development of New Synthetic Methodologies

The synthesis of 2-methyl-3-(piperazin-1-yl)quinoxaline and its derivatives has been a subject of interest, leading to the development of efficient synthetic protocols. A primary and effective method for the synthesis of the parent compound involves the nucleophilic substitution of 2-chloro-3-methylquinoxaline (B189447) with a suitable piperazine (B1678402) derivative. For instance, 2-methyl-3-[4-(phenylmethyl)piperazin-1-yl]quinoxaline can be synthesized from 2-chloro-3-methylquinoxaline and 1-phenylmethylpiperazine. lookchem.com This reaction serves as a model for the development of new catalytic systems and reaction conditions to improve yields and reduce reaction times.

Recent advancements in synthetic organic chemistry have focused on greener and more efficient methods for the preparation of quinoxaline (B1680401) derivatives. mtieat.org These include microwave-assisted synthesis and the use of novel catalysts. rsc.org For example, the synthesis of 2-(piperazin-1-yl) quinoxaline derivatives has been achieved using a one-pot multiple-component reaction under green conditions, employing a novel acid nanocatalyst. rsc.org Such methodologies are crucial for the environmentally benign production of these valuable research compounds.

The development of synthetic routes to piperazinyl quinoxalines is also driven by their potential as precursors for more complex molecules. For example, 2-Chloro-3-(piperazin-2-yl)quinoxaline and 2-methoxy-3-(piperazin-2-yl)quinoxaline have been synthesized as key components for further chemical transformations. nih.gov

Scaffold for Combinatorial Library Synthesis

The this compound core is an excellent scaffold for the generation of combinatorial libraries of compounds. The piperazine ring offers a readily modifiable handle for introducing diversity. The secondary amine of the piperazine can be functionalized with a wide array of substituents, allowing for the creation of a large number of derivatives from a common intermediate.

This approach has been utilized in the synthesis of various 2-piperazinyl quinoxaline derivatives. rsc.orgnih.govrsc.org For instance, a series of novel 2-piperazinyl quinoxaline derivatives containing isatin-based thio/semicarbazones and/or Schiff bases of Metformin have been synthesized. rsc.orgrsc.org This highlights the utility of the 2-(piperazin-1-yl) quinoxaline core in generating a library of compounds for screening in various assays. The general structure of these hybrid molecules underscores the modularity of the scaffold, allowing for the systematic variation of substituents to explore structure-activity relationships. rsc.org

The synthesis of such libraries is often facilitated by solid-phase or solution-phase parallel synthesis techniques, which are amenable to the derivatization of the piperazine moiety. This makes the this compound scaffold a valuable tool in drug discovery and materials science research for the rapid generation of new chemical entities with diverse properties.

Probes for Studying Molecular Recognition and Ligand-Protein Interactions

Derivatives of this compound have significant potential as molecular probes for investigating molecular recognition events and ligand-protein interactions. The quinoxaline ring system, with its aromatic and heteroaromatic character, can participate in various non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding.

Molecular docking studies have been employed to understand the binding modes of quinoxaline derivatives with various biological targets. For example, docking of a quinazolinone derivative within the active site of COX-2 revealed key hydrogen bond and pi-pi interactions. mdpi.com Similarly, the binding interactions of quinoxaline derivatives with other enzymes have been elucidated through computational methods. mdpi.com These studies provide insights into the specific amino acid residues involved in the binding and can guide the design of more potent and selective ligands.

The structural features of this compound, with its rigid quinoxaline core and flexible piperazine side chain, make it an interesting candidate for such studies. The piperazine moiety can be functionalized with reporter groups, such as fluorescent tags or photoaffinity labels, to create probes for studying ligand-protein interactions in real-time. The understanding of these interactions at a molecular level is crucial for the rational design of new bioactive molecules.

Intermediates in the Synthesis of Complex Heterocyclic Systems

The this compound framework serves as a valuable building block for the synthesis of more complex heterocyclic systems. The reactivity of the quinoxaline ring and the functional handles on the piperazine moiety allow for a variety of chemical transformations.

For example, the synthesis of 4-{4-[2-(4-(2-substituted quinoxaline-3-yl)piperazin-1-yl)ethyl] phenyl} thiazoles demonstrates the use of a piperazinyl quinoxaline as a key intermediate. nih.gov In this multi-step synthesis, a 2-chloro- or 2-methoxy-3-(piperazin-2-yl)quinoxaline is further reacted to build the final, more complex heterocyclic structure. nih.gov

Furthermore, the 2-piperazinyl quinoxaline core has been used as a scaffold to attach other heterocyclic moieties, such as isatin-based Schiff bases, to create hybrid molecules. rsc.orgsemanticscholar.org These multi-component reactions showcase the role of 2-(piperazin-1-yl) quinoxaline as a versatile intermediate in the construction of diverse and complex chemical architectures. rsc.orgsemanticscholar.org The ability to use this compound as a starting point for the synthesis of novel, larger heterocyclic systems is a testament to its importance in synthetic organic chemistry. mtieat.org

Research into Non-Biological Chemical Applications

Beyond their utility in life sciences research, derivatives of this compound are being investigated for various non-biological chemical applications, owing to the unique electronic and structural properties of the quinoxaline core.

Potential as Corrosion Inhibitors

Quinoxaline derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic media. researchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process. The presence of heteroatoms (nitrogen) and the aromatic ring system in the quinoxaline structure facilitates this adsorption through the sharing of lone pair electrons or π-electrons with the vacant d-orbitals of the metal.

Studies on various quinoxaline derivatives have shown that their inhibition efficiency is dependent on their concentration, the nature of substituents, and the corrosive environment. For instance, two quinoxaline derivatives, BrSQX and MeSQX, demonstrated significant reductions in the corrosion rates of mild steel, with inhibition efficiencies reaching up to 92%. researchgate.net The adsorption of these inhibitors on the steel surface was found to follow the Langmuir isotherm, indicating a strong interaction. researchgate.net

While specific studies on this compound as a corrosion inhibitor are not extensively reported, its structural features suggest it would be a promising candidate. The presence of additional nitrogen atoms in the piperazine ring could further enhance its ability to coordinate with the metal surface and provide superior corrosion protection.

Precursors for Advanced Materials (e.g., Dye-Sensitized Solar Cells)

The photophysical and electronic properties of quinoxaline derivatives make them attractive candidates for applications in advanced materials, particularly in the field of organic electronics. Quinoxaline-based compounds have been investigated as components of dye-sensitized solar cells (DSSCs). jmaterenvironsci.comresearchgate.netresearchgate.net In a typical DSSC, a dye molecule absorbs light and injects an electron into a semiconductor, generating a photocurrent.

Quinoxaline derivatives can function as the π-linker in D-π-A (donor-π-acceptor) dyes, facilitating intramolecular charge transfer upon photoexcitation. jmaterenvironsci.comresearchgate.net The electron-accepting nature of the quinoxaline ring can be tuned by introducing various substituents. The development of novel quinoxaline-based organic sensitizers is an active area of research, with the goal of improving the power conversion efficiency of DSSCs. researchgate.netrsc.orgdocumentsdelivered.com

Although the direct application of this compound in DSSCs has not been detailed, its core structure is relevant to the design of new photosensitizers. The piperazine moiety could be functionalized with donor or acceptor groups to modulate the electronic properties of the molecule and enhance its performance in solar cell applications.

Q & A

Basic: What are the foundational synthetic routes for preparing 2-Methyl-3-(piperazin-1-yl)quinoxaline?

Answer:
The compound is typically synthesized via nucleophilic substitution of a halogenated quinoxaline precursor with piperazine. For example:

  • Step 1: React 2-chloro-3-(piperazin-1-yl)quinoxaline (prepared from quinoxaline-2,3-dione and POCl₃) with methylamine or methylating agents under reflux in ethanol or acetonitrile .
  • Step 2: Optimize yields (74–91%) using phase-transfer catalysts (e.g., triethyl-benzyl ammonium chloride) and anhydrous conditions .
  • Purification: Recrystallize from ethanol or use column chromatography for intermediates .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H NMR: Identify aromatic protons (δ 7.4–8.0 ppm) and piperazine protons (δ 3.6–4.1 ppm). Methyl groups appear as singlets near δ 2.5 ppm .
  • ESI-MS: Confirm molecular weight (e.g., m/z 369 [M+1]⁺ for derivatives) .
  • Melting Point: Validate purity (e.g., 136–138°C for crystalline derivatives) .

Basic: What key pharmacological targets are associated with this compound?

Answer:
It acts as a PI3Kα inhibitor (IC₅₀ = 24–40 nM), disrupting cancer cell proliferation. Derivatives induce apoptosis in PC3 prostate cancer cells (e.g., 41.3% apoptosis at 10 μM via flow cytometry) . Additional targets include:

  • VEGFR-2 : Anti-angiogenic effects in NSCLC models .
  • Dopamine receptors : Antipsychotic activity via structural analogs .

Advanced: How can synthetic yields be optimized for structurally complex derivatives?

Answer:

  • Catalysts: Use KI/Na₂CO₃ in DMF to accelerate nucleophilic substitution .
  • Solvent Choice: Acetonitrile improves reactivity vs. ethanol for bulky substituents .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 60 sec at 160 W for quinoxaline cores) .

Advanced: What structural modifications enhance PI3Kα inhibitory activity?

Answer:
SAR Insights (Table 1):

SubstituentIC₅₀ (PI3Kα)Key Feature
4-Bromophenylsulfonyl40 nMEnhanced hydrophobic binding
4-Methylpiperazine24 nMImproved solubility and selectivity
3-Methylpiperazine59 µMReduced steric hindrance

Design Tip: Introduce sulfonyl groups at position 3 for nanomolar potency .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

  • Validate Assay Conditions: Ensure consistent cell lines (e.g., PC3 vs. A549) and exposure times (24–48 hr) .
  • Control for LogP: Hydrophobic derivatives (LogP >3) may show false positives due to membrane accumulation .
  • Cross-Check Binding Modes: Use molecular docking (e.g., AutoDock Vina) to confirm interactions with PI3Kα’s ATP-binding pocket .

Advanced: What computational strategies predict target binding and optimize derivatives?

Answer:

  • Molecular Docking: Simulate interactions with PI3Kα (PDB: 4L23) to prioritize sulfonyl or bromo-substituted analogs .
  • QSAR Models: Use LogP, polar surface area, and H-bond acceptors to predict IC₅₀ .
  • BEI (Binding Efficiency Index): Calculate BEI = pIC₅₀ / MW (kDa) to balance potency and molecular size .

Advanced: What mechanistic insights explain apoptosis induction in cancer cells?

Answer:

  • G1 Phase Arrest: Upregulate p21/p27 and downregulate cyclin D1 .
  • Mitochondrial Pathway: Increase Bax/Bcl-2 ratio and caspase-3 activation .
  • Synergy with Chemotherapeutics: Combine with cisplatin to reduce IC₅₀ by 60% in NSCLC .

Advanced: How does LogP influence pharmacokinetics, and how can it be optimized?

Answer:

  • Optimal LogP Range: 2–3 for balanced permeability and solubility. Derivatives with LogP >3 show poor aqueous solubility .
  • Modification Strategies: Introduce polar groups (e.g., methoxy or methylsulfonyl) to reduce LogP while maintaining potency .

Advanced: What challenges arise during scale-up, and how are they mitigated?

Answer:

  • Low Yields in Halogenation: Use POCl₃/DMF at 0°C to minimize side reactions .
  • Purification of Hydrophobic Derivatives: Employ reverse-phase HPLC with acetonitrile/water gradients .
  • Thermal Degradation: Avoid prolonged reflux; switch to microwave-assisted synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-3-(piperazin-1-yl)quinoxaline
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2-Methyl-3-(piperazin-1-yl)quinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.